3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile
Description
3-(4-Methanesulfonylpiperidine-1-carbonyl)benzonitrile is a benzonitrile derivative featuring a piperidine ring substituted with a methanesulfonyl group at the 4-position, connected to the benzene ring via a carbonyl linker. The compound’s structure comprises three key components:
- Benzonitrile core: A benzene ring with a nitrile group (-CN) at the 3-position.
- Carbonyl linker: A ketone group (-C=O) bridging the benzene and piperidine rings.
- 4-Methanesulfonylpiperidine: A piperidine ring with a sulfonyl group (-SO2CH3) at the 4-position.
Properties
IUPAC Name |
3-(4-methylsulfonylpiperidine-1-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-20(18,19)13-5-7-16(8-6-13)14(17)12-4-2-3-11(9-12)10-15/h2-4,9,13H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRXMKBWNXUFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methanesulfonylpiperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(4-Methanesulfonylpiperidine-1-carbonyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
The table below compares 3-(4-methanesulfonylpiperidine-1-carbonyl)benzonitrile with analogous benzonitrile derivatives:
*Inferred based on structural analysis.
Key Differences and Implications
The bis-piperidine substituent in 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile introduces steric bulk, which may influence pharmacokinetics in medicinal applications .
Linker Diversity :
- The carbonyl linker in the target compound provides rigidity and conjugation, contrasting with the direct nitrogen linkage in 3-(4-oxopiperidin-1-yl)benzonitrile. This may affect electronic properties and metabolic stability .
Application Domains :
- The heterocyclic substituents in the OLED-related compound () enable thermally activated delayed fluorescence (TADF), highlighting how benzonitrile derivatives can be tailored for materials science .
Biological Activity
3-(4-Methanesulfonylpiperidine-1-carbonyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, with a focus on its applications in drug development.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methanesulfonyl group and a benzonitrile moiety. Its chemical structure can be represented as follows:
This structure is significant for its interaction with biological targets, influencing its pharmacological properties.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
Table 1: Enzyme Targets and Inhibition Potency
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase-2 | Competitive | 0.5 |
| Protein Kinase B | Non-competitive | 0.8 |
| Dipeptidyl Peptidase | Mixed | 0.3 |
Receptor Modulation
The compound has also been investigated for its ability to modulate receptor activity. Specifically, it shows promise in interacting with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction and are common targets in drug development.
Case Study: GPCR Interaction
In a study examining the effects of this compound on GPCRs, it was found to enhance the receptor's affinity for its ligand, leading to increased downstream signaling pathways associated with anti-inflammatory responses. This suggests potential applications in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves binding to specific active sites on target enzymes and receptors. By inhibiting enzymatic activity or modulating receptor functions, the compound can alter physiological responses.
Figure 1: Proposed Mechanism of Action
Mechanism of Action (Illustrative purposes only)
Pharmacokinetics and Bioavailability
Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics, with a bioavailability of approximately 75%. Its metabolism primarily occurs via hepatic pathways, leading to various metabolites that may also possess biological activity.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Absorption | 75% |
| Half-life | 6 hours |
| Volume of Distribution | 2 L/kg |
Clinical Implications
Given its biological activity, this compound holds potential for development as a therapeutic agent. Its dual action as an enzyme inhibitor and receptor modulator positions it as a candidate for treating conditions such as:
- Inflammatory Disorders : By inhibiting cyclooxygenase-2.
- Cancer : Through modulation of signaling pathways involved in cell proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
